2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide
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Description
2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as "AHSPAA" and is a member of the sulfonamide class of compounds. AHSPAA has been extensively studied due to its potential applications in the field of medicinal chemistry.
Scientific Research Applications
Vibrational Spectroscopic Analysis
A study by (Jenepha Mary, Pradhan, & James, 2022) focused on the vibrational spectroscopic signatures of a similar molecule, N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl] acetamide. This research utilized Raman and Fourier transform infrared spectroscopy, along with density functional theory, to explore the geometric equilibrium, inter and intra-molecular hydrogen bond, and harmonic vibrational wavenumbers. This analysis provides deep insights into the stereo-electronic interactions and stability of such compounds.
Antiviral Activity
Research into 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines, which include derivatives similar to the subject compound, has demonstrated significant antiviral activity. A study by (Holý et al., 2002) found that these compounds inhibited the replication of herpes viruses and retroviruses, including HIV. This highlights the potential of such compounds in antiviral therapies.
Crystal Structure Analysis
The crystal structures of pyrimethaminium benzenesulfonate monohydrate and similar compounds were analyzed in a study by (Balasubramani, Muthiah, & Lynch, 2007). This research provides valuable information on the hydrogen-bonded bimolecular ring motifs and the intermolecular interactions within these structures, which are crucial for understanding their biological activity and potential pharmaceutical applications.
Synthesis and Characterization of Derivatives
A study focused on the synthesis and characterization of N-substituted Sulfanilamide derivatives, which are structurally related to the compound of interest, was conducted by (Lahtinen et al., 2014). This research provides insights into the molecular conformation, hydrogen bond network properties, and thermal properties of these compounds, essential for their potential application in pharmaceuticals.
properties
IUPAC Name |
2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O4S2/c13-9-5-10(18)17-12(16-9)22-6-11(19)15-7-1-3-8(4-2-7)23(14,20)21/h1-5H,6H2,(H,15,19)(H2,14,20,21)(H3,13,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYNOVUOTNMMAFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NC(=CC(=O)N2)N)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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